molecular formula C16H23N3 B13811059 2-((1-Benzyl-4-piperidyl)amino)butyronitrile CAS No. 84196-14-5

2-((1-Benzyl-4-piperidyl)amino)butyronitrile

Cat. No.: B13811059
CAS No.: 84196-14-5
M. Wt: 257.37 g/mol
InChI Key: XARCFSHZUKBOAM-UHFFFAOYSA-N
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Description

2-((1-Benzyl-4-piperidyl)amino)butyronitrile is a chemical compound with the molecular formula C16H23N3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-4-piperidyl)amino)butyronitrile typically involves the reaction of 1-benzyl-4-piperidone with butyronitrile in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-4-piperidyl)amino)butyronitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields primary or secondary amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-((1-Benzyl-4-piperidyl)amino)butyronitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly acetylcholinesterase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-4-piperidyl)amino)butyronitrile involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A precursor in the synthesis of 2-((1-Benzyl-4-piperidyl)amino)butyronitrile.

    4-Piperidylamine: Another piperidine derivative with similar structural features.

    Butyronitrile: A simpler nitrile compound used in the synthesis of the target compound.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, a benzyl group, and a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84196-14-5

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]butanenitrile

InChI

InChI=1S/C16H23N3/c1-2-15(12-17)18-16-8-10-19(11-9-16)13-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-11,13H2,1H3

InChI Key

XARCFSHZUKBOAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)NC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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